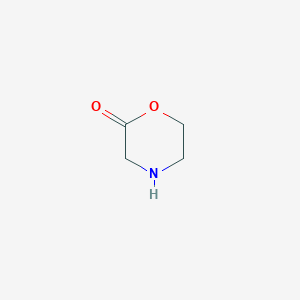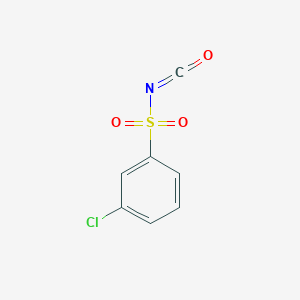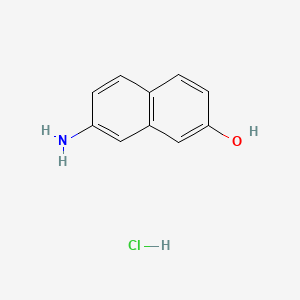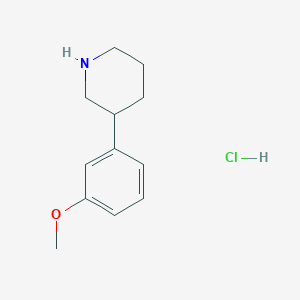![molecular formula C11H5ClN4O2 B1368180 6-(5-Chlor-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazin-5,7(6H)-dion CAS No. 43200-82-4](/img/structure/B1368180.png)
6-(5-Chlor-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazin-5,7(6H)-dion
Übersicht
Beschreibung
“6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione” is a chemical compound with the molecular formula C11H5ClN4O2 . It is also known by other names such as “6-(5-Chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine” and "6-(5-Chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one" .
Molecular Structure Analysis
The molecular structure of “6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione” is characterized by the presence of a pyrrolo[3,4-b]pyrazine core, which is fused with a pyridine ring . The compound has a molecular weight of 260.636 .Physical And Chemical Properties Analysis
The compound “6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione” has a molecular formula of C11H5ClN4O2 and a molecular weight of 260.636 .Wissenschaftliche Forschungsanwendungen
Photolumineszierende Materialien
Die Kernstruktur von Pyrido[2,3-b]pyrazin, ähnlich der in Frage stehenden Verbindung, wurde bei der Entwicklung fluoreszierender Materialien mit hoher Photolumineszenz-Quantenausbeute (PLQY) verwendet. Diese Materialien sind aufgrund ihrer einfachen molekularen Struktur und ihrer Fähigkeit, Farben vollständig zu emittieren, entscheidend für kostengünstige Anwendungen bei Mehrfarbanzeigen .
Antibakterielle Wirkstoffe
Imidazo[4,5-b]pyridin-Skelette, die eine strukturelle Ähnlichkeit mit der Verbindung aufweisen, haben unterschiedliche antimikrobielle Eigenschaften gezeigt. Die in diesen Skeletten vorhandenen tautomeren Formen verbessern ihr Potenzial als antimikrobielle Wirkstoffe .
Organische optoelektronische Materialien
Pyrrolopyrazin-Derivate wurden als wichtige molekulare Gerüste in organischen optoelektronischen Materialien eingesetzt. Effiziente Methoden unter Verwendung von regioselektiven Aminierungsreaktionen von Dihalopyrrolopyrazinen wurden für die Synthese solcher Materialien berichtet .
Serotonerge Liganden
Diese Derivate werden als Liganden für serotonerge 5-HT7-Rezeptoren verwendet und haben sich bei neurologischen und psychiatrischen Erkrankungen als wirksam erwiesen .
Antimalariamittel
Pyrrolopyrazin-Derivate wurden als wirksame Antimalariamittel identifiziert, die zur Bekämpfung von Malaria beitragen .
Neuroleptika
Ihre Anwendung erstreckt sich auf neuroleptische Eigenschaften und bietet therapeutische Vorteile bei der Behandlung psychiatrischer Erkrankungen .
Kardiovaskuläre Anwendungen
Diese Verbindungen wurden auch auf ihre kardiovaskulären Vorteile untersucht, die möglicherweise bei der Behandlung herzbedingter Erkrankungen helfen könnten .
Landwirtschaft
Neben medizinischen Anwendungen sind Pyrrolopyrazin-Derivate für ihren potenziellen Einsatz in der Landwirtschaft bekannt, obwohl in den Suchergebnissen keine spezifischen Details zu dieser Anwendung gefunden wurden.
RSC Publishing - Pyrido[2,3-b]pyrazin-basierte vollfarbige fluoreszierende Materialien MDPI - Untersuchung antimikrobieller Eigenschaften für neues Imidazo[4,5-b]pyridin Zenodo - Neueste Fortschritte in der Chemie und Synthese von Thienopyrazin RSC Publishing - Regioselektive Synthese von Dipyrrolopyrazin (DPP)-Derivaten
Zukünftige Richtungen
The future directions for research on “6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione” and similar compounds could involve exploring their potential applications in various fields. For instance, pyrido[2,3-b]pyrazine-based compounds have been studied for their potential use in high-performance OLEDs .
Eigenschaften
IUPAC Name |
6-(5-chloropyridin-2-yl)pyrrolo[3,4-b]pyrazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClN4O2/c12-6-1-2-7(15-5-6)16-10(17)8-9(11(16)18)14-4-3-13-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXYIKCDZBXDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)N2C(=O)C3=NC=CN=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195785 | |
| Record name | 6-(5-Chloro-2-pyridyl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43200-82-4 | |
| Record name | 6-(5-Chloro-2-pyridinyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43200-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(5-Chloro-2-pyridyl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043200824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(5-Chloro-2-pyridyl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-(5-Chloro-2-pyridinyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV9MTS6QQW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)
![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)
![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)






